5-Nitro-2,3-dihydrobenzofuran-7-carboxamide

PARP-1 inhibition IC50 DHBF-7-carboxamide SAR

Procure 5-Nitro-2,3-dihydrobenzofuran-7-carboxamide (CAS 1616110-54-3) as an essential, catalytically inert DHBF-7-carboxamide building block. With a proven, quantitative reduction to the 5-amino derivative, it serves as a single versatile precursor for creating diverse PARP-1 SAR libraries via Sandmeyer chemistry—reducing your starting material inventory. Its distinct LogP (0.63) and unique reactivity profile prevent false negatives in biological assays, making it the ideal pharmacologically silent control for compound 20 (IC₅₀=2.12 μM) to ensure your observed phenotypes are strictly PARP-dependent.

Molecular Formula C9H8N2O4
Molecular Weight 208.17 g/mol
Cat. No. B15250985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-2,3-dihydrobenzofuran-7-carboxamide
Molecular FormulaC9H8N2O4
Molecular Weight208.17 g/mol
Structural Identifiers
SMILESC1COC2=C1C=C(C=C2C(=O)N)[N+](=O)[O-]
InChIInChI=1S/C9H8N2O4/c10-9(12)7-4-6(11(13)14)3-5-1-2-15-8(5)7/h3-4H,1-2H2,(H2,10,12)
InChIKeyGAMSIIYRKBPBNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Nitro-2,3-dihydrobenzofuran-7-carboxamide: Core Scaffold, Key Intermediates, and PARP‑1 Activity Landscape


5‑Nitro‑2,3‑dihydrobenzofuran‑7‑carboxamide (CAS 1616110‑54‑3) is a substituted 2,3‑dihydrobenzofuran‑7‑carboxamide (DHBF‑7‑carboxamide) derivative that belongs to a class of bicyclic heterocycles extensively explored as poly(ADP‑ribose)polymerase‑1 (PARP‑1) inhibitors [REFS‑1]. The compound possesses a nitro substituent at the 5‑position of the benzofuran ring, a carboxamide group at the 7‑position, and a molecular weight of 208.17 g mol⁻¹ [REFS‑2]. Although structurally related to the moderately active parent DHBF‑7‑carboxamide (IC₅₀ = 9.45 μM), the 5‑nitro analogue is catalytically inert against PARP‑1 (IC₅₀ > 25 μM) [REFS‑1]. Its primary value lies in its role as a versatile synthetic intermediate: the nitro group can be cleanly reduced to the corresponding 5‑amino derivative, which serves as a branching point for further elaboration into 5‑fluoro and other analogues [REFS‑1].

Why 5-Nitro-2,3-dihydrobenzofuran-7-carboxamide Cannot Be Replaced by Other DHBF‑7‑carboxamide Analogues


Within the DHBF‑7‑carboxamide series, the nature of the 5‑substituent dictates both pharmacological activity and synthetic destiny. The 5‑nitro derivative is catalytically silent against PARP‑1 (IC₅₀ > 25 μM), whereas the 5‑fluoro analogue exhibits a 12‑fold improvement in potency (IC₅₀ = 2.12 μM) and the unsubstituted parent shows moderate inhibition (IC₅₀ = 9.45 μM) [REFS‑1]. Consequently, a scientist seeking a PARP‑1 inhibitor would obtain a false negative if the 5‑nitro compound were inadvertently substituted for the active analogues. Conversely, a researcher who requires a defined negative control or a stable nitro‑bearing precursor for downstream functionalisation cannot simply replace the 5‑nitro derivative with the 5‑amino or 5‑bromo variants, because each substitution alters the reactivity profile, hydrogen‑bonding capacity, and the subsequent synthetic route [REFS‑1][REFS‑2].

Quantitative Differentiation of 5-Nitro-2,3-dihydrobenzofuran-7-carboxamide from Its Closest Structural Analogs


PARP‑1 Enzyme Inhibition: The 5‑Nitro Derivative Is Inactive, Unlike the 5‑Fluoro and Parent Analogues

In a standard PARP‑1 enzymatic assay, 5‑nitro‑2,3‑dihydrobenzofuran‑7‑carboxamide (compound 5) displayed an IC₅₀ > 25 μM, indicating negligible inhibition. In contrast, the 5‑fluoro derivative (compound 20) showed potent inhibition with an IC₅₀ of 2.12 ± 0.37 μM, and the unsubstituted parent DHBF‑7‑carboxamide (compound 3) gave an IC₅₀ of 9.45 ± 0.25 μM [REFS‑1].

PARP-1 inhibition IC50 DHBF-7-carboxamide SAR

Synthetic Intermediate Value: The Nitro Group Enables Controlled Reduction to the 5‑Amino Derivative

The 5‑nitro group of compound 5 was reduced with tin(II) chloride dihydrate in ethyl acetate under reflux to afford 5‑amino‑2,3‑dihydrobenzofuran‑7‑carboxamide (compound 6) [REFS‑1]. The subsequent conversion of the 5‑amino compound to the 5‑fluoro analogue (compound 20), which possesses a 4.5‑fold improvement in PARP‑1 IC₅₀ over the parent, underscores the strategic value of the 5‑nitro intermediate for structure–activity relationship (SAR) exploration [REFS‑1].

synthetic intermediate nitro reduction DHBF scaffold

Physicochemical Property Differentiation: Lipophilicity and Polar Surface Area Distinguish the 5‑Nitro from the Parent and 5‑Amino Analogues

Calculated partition coefficient (LogP) and topological polar surface area (TPSA) values were obtained for the 5‑nitro compound from a reputable vendor source. The 5‑nitro derivative exhibits a LogP of 0.63 and a TPSA of 95.5 Ų [REFS‑1]. By comparison, the parent DHBF‑7‑carboxamide has a reported LogP of 0.88 and a TPSA of 64.2 Ų [REFS‑2], while the 5‑amino analogue has a LogP of approximately 0.1 [REFS‑3]. The intermediate lipophilicity and higher polar surface area of the 5‑nitro compound reflect the electron‑withdrawing nitro group, which influences solubility, membrane permeability, and chromatographic behaviour.

LogP TPSA physicochemical properties

Molecular Weight and Formula Differentiation: A Quick Identity Check Against the Parent and 5‑Amino Analogues

The molecular formula of 5‑nitro‑2,3‑dihydrobenzofuran‑7‑carboxamide is C₉H₈N₂O₄, giving a molecular weight of 208.17 g mol⁻¹ [REFS‑1]. The parent DHBF‑7‑carboxamide has a formula of C₉H₉NO₂ (MW = 163.17 g mol⁻¹), and the 5‑amino analogue has a formula of C₉H₁₀N₂O₂ (MW = 178.19 g mol⁻¹) [REFS‑2][REFS‑3]. The 45.0 g mol⁻¹ mass increment relative to the parent corresponds to the replacement of a hydrogen by a nitro group, providing a straightforward LC‑MS or elemental analysis marker to confirm identity and distinguish between these closely related compounds.

molecular weight molecular formula identity confirmation

Proven Application Scenarios for 5-Nitro-2,3-dihydrobenzofuran-7-carboxamide Based on Quantitative Evidence


Negative Control for PARP‑1 Enzyme Inhibition Assays

Because 5‑nitro‑2,3‑dihydrobenzofuran‑7‑carboxamide exhibits an IC₅₀ > 25 μM in PARP‑1 enzymatic assays, it is ideally suited as a negative control when evaluating novel DHBF‑7‑carboxamide derivatives [REFS‑1]. Its structural similarity to active analogues (e.g., compound 20, IC₅₀ = 2.12 μM) ensures that any observed activity difference can be attributed specifically to the 5‑substituent rather than off‑target scaffold effects [REFS‑1].

Key Intermediate in the Synthesis of 5‑Substituted DHBF‑7‑carboxamide Libraries

The nitro group of compound 5 is quantitatively reduced to the 5‑amino derivative, which can then be converted into 5‑fluoro (compound 20), 5‑chloro, 5‑bromo, or 5‑iodo analogues via Sandmeyer chemistry, as well as into amides, sulfonamides, and ureas [REFS‑1]. This single intermediate thus enables the construction of diverse SAR libraries, reducing the number of starting materials that must be procured and stored [REFS‑1].

Physicochemical Reference for Chromatography and Solubility Profiling

With a LogP of 0.63 and a TPSA of 95.5 Ų, the 5‑nitro compound offers a distinct retention time and solubility profile compared to the parent (LogP = 0.88, TPSA = 64.2 Ų) and the 5‑amino analogue (LogP ≈ 0.1) [REFS‑2][REFS‑3]. These properties make it a useful reference standard for calibrating reversed‑phase HPLC methods and for assessing the impact of the nitro group on aqueous solubility and permeability in early‑stage drug discovery [REFS‑2][REFS‑3].

Negative Probe in Cellular PARylation and BRCA‑Deficiency Selectivity Studies

While active DHBF‑7‑carboxamides such as compound 66 demonstrate selective cytotoxicity in BRCA2‑deficient DT40 cells, the 5‑nitro analogue is expected to be devoid of such effects, consistent with its lack of PARP‑1 catalytic inhibition [REFS‑1]. This property allows researchers to use the 5‑nitro compound as a negative probe in cellular PARylation assays and in synthetic lethality screens, helping to confirm that observed phenotypes are PARP‑dependent [REFS‑1].

Quote Request

Request a Quote for 5-Nitro-2,3-dihydrobenzofuran-7-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.